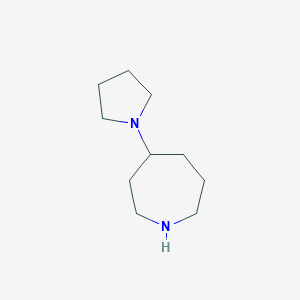

4-(Pyrrolidin-1-yl)azepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-ylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-9-12(8-1)10-4-3-6-11-7-5-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJVJNQGFQFOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Pyrrolidin-1-yl)azepane

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a primary synthetic route to 4-(Pyrrolidin-1-yl)azepane, a saturated seven-membered heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The azepane scaffold is a recurring motif in a number of pharmacologically active compounds.[1] This document details a robust and efficient two-step synthetic sequence commencing from the commercially available N-Boc-4-piperidone, involving a ring expansion followed by a reductive amination. The causality behind experimental choices, detailed step-by-step protocols, and in-depth mechanistic insights are provided to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Azepane Scaffold

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and approved drugs.[1][2] Its conformational flexibility allows for the presentation of substituents in a distinct three-dimensional arrangement, which can be advantageous for optimizing interactions with biological targets. The development of efficient and versatile synthetic methodologies for accessing functionalized azepanes is therefore of significant interest to the drug discovery community.[3][4] This guide focuses on the synthesis of this compound, a novel scaffold that incorporates both the azepane and pyrrolidine moieties, offering a unique structural motif for further chemical exploration.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the C4-N bond, pointing towards a reductive amination reaction between azepan-4-one and pyrrolidine as the key bond-forming step. Azepan-4-one itself can be accessed through a ring expansion of a readily available six-membered ring precursor. This strategy offers a convergent and efficient route to the desired product.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Experimental Protocols

The chosen synthetic pathway involves two key transformations:

-

Step 1: Synthesis of N-Boc-azepan-4-one via Ring Expansion.

-

Step 2: Reductive Amination of N-Boc-azepan-4-one with Pyrrolidine.

-

Step 3: Deprotection of the Boc Group to Yield the Final Product.

Step 1: Synthesis of N-Boc-azepan-4-one

The synthesis of the key intermediate, N-Boc-azepan-4-one, can be achieved through a diazomethane-mediated ring expansion of N-Boc-4-piperidone. The use of a tert-butyloxycarbonyl (Boc) protecting group for the nitrogen atom is strategic, as it is stable under the reaction conditions and can be readily removed in the final step.

Experimental Protocol:

-

Materials: N-Boc-4-piperidone, Diazomethane (generated in situ from a suitable precursor like Diazald®), Diethyl ether, Methanol, Boron trifluoride diethyl etherate (BF₃·OEt₂).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N-Boc-4-piperidone (1.0 eq) in a mixture of diethyl ether and methanol (10:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane (2.0 eq) to the reaction mixture.

-

After the addition is complete, add a catalytic amount of boron trifluoride diethyl etherate (0.1 eq) dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-azepan-4-one.

-

| Compound | Molecular Weight ( g/mol ) | Equivalents | Quantity |

| N-Boc-4-piperidone | 199.27 | 1.0 | As required |

| Diazomethane | 42.04 | 2.0 | Generated in situ |

| BF₃·OEt₂ | 141.93 | 0.1 | Catalytic |

Step 2: Reductive Amination with Pyrrolidine

Reductive amination is a highly efficient method for the formation of C-N bonds.[5][6] In this step, N-Boc-azepan-4-one is reacted with pyrrolidine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to form the desired N-Boc-4-(pyrrolidin-1-yl)azepane. STAB is the reagent of choice as it is selective for the reduction of the intermediate iminium ion over the starting ketone.

Experimental Protocol:

-

Materials: N-Boc-azepan-4-one, Pyrrolidine, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic acid.

-

Procedure:

-

To a solution of N-Boc-azepan-4-one (1.0 eq) in anhydrous dichloromethane (DCM), add pyrrolidine (1.2 eq) followed by a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield N-Boc-4-(pyrrolidin-1-yl)azepane.

-

| Compound | Molecular Weight ( g/mol ) | Equivalents | Quantity |

| N-Boc-azepan-4-one | 213.29 | 1.0 | As required |

| Pyrrolidine | 71.12 | 1.2 | |

| Sodium triacetoxyborohydride | 211.94 | 1.5 |

Step 3: Deprotection of the Boc Group

The final step involves the removal of the Boc protecting group to yield the target molecule, this compound. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent.

Experimental Protocol:

-

Materials: N-Boc-4-(pyrrolidin-1-yl)azepane, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-4-(pyrrolidin-1-yl)azepane (1.0 eq) in DCM.

-

Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of ~10.

-

Extract the aqueous layer with DCM or another suitable organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

-

Overall Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Conclusion

This technical guide has outlined a robust and logical synthetic route for the preparation of this compound. The described methodology, centered around a key reductive amination step, is scalable and utilizes readily available starting materials. The detailed experimental protocols and mechanistic rationale provide a solid foundation for researchers to successfully synthesize this and other novel azepane derivatives for applications in drug discovery and development.

References

- BenchChem. (2025). Stereoselective Synthesis of Azepane-2,4-dione Derivatives.

- ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.

- ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.

- PubMed Central (PMC). (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.

- Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines.

- PubMed Central (PMC). (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- Organic Syntheses. (n.d.). tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate.

-

MDPI. (n.d.). An Update on the Synthesis of Pyrrolo[4][7]benzodiazepines. Retrieved from

- ResearchGate. (n.d.). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines.

- ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

- PubMed. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines.

- ResearchGate. (2025). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes.

- The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

- ResearchGate. (n.d.). Scope of the synthesis of pyrrolidinones by reductive amination of carbonyl derivatives with 4‐aminobutanoic acid.

- Fingerprint. (n.d.). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines.

- CityUHK Scholars. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines.

- ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA.

- JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

- Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.

- Wikipedia. (n.d.). Pyrrolidine.

- Semantic Scholar. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals.

- ResearchGate. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction.

- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.

- Journal of the American Chemical Society. (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

- ResearchGate. (n.d.). Synthesis of 1-amino-4-azidobutane (4).

- ChemicalBook. (n.d.). 1,4-Dibromobutane synthesis.

- Google Patents. (n.d.). Process for the preparation of 1,4-diaminobutane derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Medicinal Uses of Azepines | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. organicreactions.org [organicreactions.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

"4-(Pyrrolidin-1-yl)azepane CAS 933733-50-7"

An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)azepane (CAS 933733-50-7): A Research Chemical Profile

Introduction

This compound is a saturated heterocyclic compound featuring two key structural motifs: a pyrrolidine ring and an azepane ring linked by a nitrogen atom. While specific research into this particular molecule, identified by CAS number 933733-50-7, is not extensively documented in publicly available literature, its constituent parts are of significant interest in the field of medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a ubiquitous scaffold in numerous natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile building block.[1][2] Similarly, the seven-membered azepane ring is a core component of over 20 FDA-approved drugs and is actively explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-Alzheimer's disease agents.[3][4]

This guide provides a comprehensive overview of the known properties of this compound, proposes potential synthetic routes, and discusses its potential applications based on the well-established roles of its structural components in drug discovery. It is intended for researchers and scientists in chemistry and drug development who may be considering this molecule as a building block or a scaffold for new chemical entities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These have been aggregated from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 933733-50-7 | |

| Molecular Formula | C₁₀H₂₀N₂ | [5] |

| Molecular Weight | 168.28 g/mol | [6] |

| Appearance | Liquid (Physical form) | |

| Predicted Boiling Point | 242.5 ± 8.0 °C | [6] |

| InChI | InChI=1S/C10H20N2/c1-2-9-12(8-1)10-4-3-6-11-7-5-10/h10-11H,1-9H2 | [5] |

| InChIKey | NBJVJNQGFQFOTB-UHFFFAOYSA-N | [5] |

| SMILES | C1CCN(C1)C2CCCNCC2 | [5] |

| Purity | Typically ≥95% |

Proposed Synthesis Strategies

A potential pathway would involve the reaction of azepan-4-one with pyrrolidine. The initial reaction would form an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine product.

Experimental Protocol: Reductive Amination of Azepan-4-one

Objective: To synthesize this compound via reductive amination.

Materials:

-

Azepan-4-one hydrochloride

-

Pyrrolidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount, if needed)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add azepan-4-one hydrochloride. Dissolve or suspend it in a suitable solvent like 1,2-dichloroethane.

-

Amine Addition: Add a slight excess (1.1 to 1.5 equivalents) of pyrrolidine to the reaction mixture. If starting with the hydrochloride salt of the ketone, a base such as triethylamine may be added to neutralize the HCl.

-

Formation of Intermediate: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the enamine/iminium ion intermediate. A catalytic amount of acetic acid can be added to promote this step.

-

Reduction: Carefully add the reducing agent, sodium triacetoxyborohydride (typically 1.5 equivalents), portion-wise to the mixture. This reagent is favored for its mildness and selectivity. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Proposed synthesis workflow for this compound.

Potential Applications and Research Directions

Given the prevalence of the pyrrolidine and azepane scaffolds in bioactive molecules, this compound represents a valuable starting point for drug discovery programs.[1][3] Its structure suggests several potential areas for investigation:

-

Scaffold for CNS-active Agents: The lipophilic and basic nature of the molecule makes it a candidate for targeting receptors and enzymes in the central nervous system. Many CNS drugs incorporate similar diamine structures.

-

Fragment-Based Drug Discovery (FBDD): This compound could serve as a fragment for screening against various biological targets. The dual-ring system provides a rigid, three-dimensional structure that can be elaborated upon to enhance binding affinity and selectivity.

-

Building Block for Combinatorial Chemistry: The secondary amine of the azepane ring can be further functionalized, allowing for the creation of a library of derivatives for high-throughput screening.

Analytical Characterization

The structural confirmation of this compound would rely on standard analytical techniques. Below are the expected characterization data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show a complex series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the methylene protons of the two rings.

-

¹³C NMR would display distinct signals for each of the unique carbon atoms in the molecule. The carbons adjacent to the nitrogen atoms would be shifted downfield.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 169.17.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching vibrations in the 1250-1020 cm⁻¹ region. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) would confirm the tertiary nature of both amine groups.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from suppliers indicates that the compound should be handled with care.

Known Hazard Information:

-

Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Signal Word: Danger

-

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark)

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of contact: In case of skin or eye contact, rinse immediately with plenty of water and seek medical advice.

It is imperative to consult a comprehensive, supplier-provided SDS before handling this chemical.

References

- BLD Pharmatech Co., Limited (Page 194) @ ChemBuyersGuide.com, Inc. (n.d.).

- Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. (2023). Organic Letters, 25(41). ResearchGate.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- 4-(Azepane-1-carbonyl)-1-(2-isopropyl-5-methyl-cyclohexyl)-pyrrolidin-2-one. (n.d.). PubChem.

- SAFETY DATA SHEET. (2012). Fisher Scientific.

- Safety Data Sheet. (2023). Cayman Chemical.

- This compound | 933733-50-7. (n.d.). Sigma-Aldrich.

- This compound (C10H20N2). (n.d.). PubChemLite.

- safety data sheet. (2023). Zep SDS.

- [4-(Azepan-1-yl)piperidin-1-yl]-[4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]methanone. (n.d.). PubChem.

- CAS NO. 933733-50-7 | this compound | Catalog BD-A1135609. (n.d.). Arctom.

- 35294-10-1,1-(3-methoxyphenyl)propan-2-amine hydrochloride. (n.d.).

- This compound | 933733-50-7. (n.d.). ChemicalBook.

- Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. (2025). ResearchGate.

- Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines - Fingerprint. (n.d.).

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).

- Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. (n.d.). ResearchGate.

- Selected examples of natural products containing azepane and azocane motifs. (n.d.). ResearchGate.

- Azepane. (n.d.). Wikipedia.

- Search Results. (n.d.). AK Scientific.

- Pyrrolidine. (n.d.). PubChem.

- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate.

- Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. (2023). CityUHK Scholars.

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025). ResearchGate.

- Pyrrolidine. (n.d.). Wikipedia.

- Azepane. (n.d.). PubChem.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azepane - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - this compound (C10H20N2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 933733-50-7 [chemicalbook.com]

An In-depth Technical Guide to Novel Diamine Scaffolds for Drug Discovery

Preamble: The Enduring Significance of the Diamine Motif

The diamine motif, characterized by the presence of two amino groups, is a cornerstone in the architecture of biologically active molecules. Its prevalence in numerous natural products, pharmaceuticals, and synthetic ligands underscores its role as a "privileged structure" in medicinal chemistry.[1][2] These scaffolds are capable of interacting with a diverse array of biological targets, making them invaluable starting points for drug discovery campaigns.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the design, synthesis, and application of novel diamine scaffolds, moving beyond a mere recitation of facts to an analysis of the underlying principles and experimental causality.

Part 1: Foundational Principles of Diamine Scaffold Design

The Concept of Privileged Scaffolds

The term "privileged scaffold" refers to molecular frameworks that can serve as ligands for multiple, often unrelated, biological targets.[1][2] Diamines exemplify this concept due to the versatile nature of the amino group, which can act as a hydrogen bond donor and acceptor, a base, and a nucleophile. This versatility allows diamine-containing molecules to engage in a wide range of interactions with biological macromolecules, such as proteins and nucleic acids.

Conformational Restriction as a Design Strategy

A key strategy in modern drug design is the use of conformationally restricted scaffolds. By limiting the number of accessible conformations, a molecule can be pre-organized into a bioactive conformation, leading to a more favorable entropy of binding upon interaction with its target.[3] This often translates to increased potency and selectivity. Diamines are particularly amenable to conformational restriction through their incorporation into cyclic, bicyclic, and spirocyclic systems.[3][4][5]

Diagram: The Thermodynamic Advantage of Conformational Restriction

Caption: Conformational restriction minimizes the entropic cost of binding.

Chirality in Diamine Scaffolds

Chirality is a critical determinant of biological activity.[6] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Chiral diamines are therefore essential building blocks in the synthesis of enantiomerically pure pharmaceuticals.[6][7] Well-known examples of chiral diamine scaffolds include (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (1R,2R)-1,2-diphenylethylenediamine (DPEN), which are widely used as chiral auxiliaries and ligands in asymmetric synthesis.[7]

Diamines as Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool for lead optimization.[8][9][10] The diamine functionality can act as a bioisostere for other groups, such as amides or carboxylic acids, to improve metabolic stability, modulate pKa, or alter hydrogen bonding patterns.[8][9] For instance, the replacement of a metabolically labile amide bond with a more stable trifluoroethylamine group is a recognized strategy in medicinal chemistry.[9][11]

Part 2: Synthetic Strategies for Novel Diamine Scaffolds

The synthesis of novel diamine scaffolds is a vibrant area of chemical research, with methodologies constantly evolving to provide access to increasingly complex and diverse structures.

Synthesis of Vicinal (1,2-) Diamines

Vicinal diamines are prevalent motifs in natural products and pharmaceuticals.[12][13][14] While classical methods for their synthesis often start from olefins, modern approaches increasingly rely on catalytic asymmetric transformations to control stereochemistry.[15][16]

Experimental Protocol: Asymmetric Synthesis of a Vicinal Diamine via Sharpless Asymmetric Aminohydroxylation

This protocol describes the synthesis of an enantioenriched vicinal amino alcohol, a precursor to a vicinal diamine, using the Sharpless asymmetric aminohydroxylation reaction.

Materials:

-

Styrene

-

tert-Butyl carbamate

-

Potassium osmate(VI) dihydrate

-

(DHQ)2PHAL (hydroquinine 1,4-phthalazinediyl diether)

-

Potassium ferricyanide(III)

-

Potassium carbonate

-

tert-Butanol

-

Water

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

Procedure:

-

To a stirred solution of tert-butanol (50 mL) and water (50 mL) at room temperature, add potassium ferricyanide(III) (16.5 g, 50.0 mmol), potassium carbonate (6.9 g, 50.0 mmol), and (DHQ)2PHAL (78 mg, 0.1 mmol).

-

Cool the mixture to 0 °C and add potassium osmate(VI) dihydrate (15 mg, 0.04 mmol).

-

Add tert-butyl carbamate (2.34 g, 20.0 mmol) and stir for 5 minutes.

-

Add styrene (1.04 g, 10.0 mmol) and stir the reaction mixture vigorously at 0 °C for 18 hours.

-

Quench the reaction by adding sodium sulfite (10 g).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

The resulting amino alcohol can be further elaborated to the corresponding diamine.

Synthesis of 1,3-Diamines

The synthesis of 1,3-diamines presents its own set of challenges, with fewer general methods available compared to their 1,2-diamine counterparts.[17][18] Successful strategies often involve the reduction of dinitriles, amino nitriles, or amides.[18]

Synthesis of Spirocyclic Diamines

Spirocyclic diamines are a class of conformationally restricted scaffolds that have gained significant attention in recent years.[19][20] Their rigid, three-dimensional structures make them attractive for targeting complex protein-protein interactions. Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of these scaffolds.[21]

Diagram: General Workflow for Spirocyclic Diamine Synthesis via RCM

Caption: A common synthetic route to spirocyclic diamines using RCM.

Synthesis of Bicyclic and Bridged Diamines

Bicyclic and bridged diamines offer the highest degree of conformational constraint.[5] Their synthesis often involves intramolecular cyclization reactions or cycloaddition reactions, such as the Diels-Alder reaction, to construct the rigid bicyclic core.[4]

Part 3: Characterization and Computational Analysis

Spectroscopic and Crystallographic Analysis

The unambiguous determination of the structure and stereochemistry of novel diamine scaffolds is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is routinely employed. For conformationally restricted systems, X-ray crystallography provides definitive proof of the three-dimensional structure and the relative arrangement of the amino groups.

Computational Modeling in Scaffold Design

Computational methods are indispensable tools in modern drug discovery.[22] Molecular docking can be used to predict the binding mode of a diamine scaffold within a target's active site, while pharmacophore modeling helps to identify the key structural features required for biological activity. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can help to prioritize scaffolds with favorable drug-like properties.

Part 4: Applications and Case Studies in Drug Discovery

The true value of novel diamine scaffolds is realized through their application in drug discovery programs. The following case studies illustrate their impact across different therapeutic areas.

Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound and the subsequent evaluation of its biological activity is known as a Structure-Activity Relationship (SAR) study.[23][24][25] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.[24][26] For diamine scaffolds, SAR studies often involve varying the substitution on the nitrogen atoms, altering the stereochemistry, and modifying the carbon skeleton.[27]

Table 1: Illustrative SAR Data for a Hypothetical Diamine Scaffold

| Compound | R1 | R2 | IC50 (nM) |

| 1a | H | H | 1500 |

| 1b | Me | H | 750 |

| 1c | Bn | H | 250 |

| 1d | Bn | Me | 50 |

| 1e | (R)-CH(Me)Ph | H | 10 |

| 1f | (S)-CH(Me)Ph | H | 500 |

Case Study: Diamine Scaffolds in Infectious Diseases - Targeting Mycobacterium tuberculosis

A study involving the screening of a diverse 5000-compound library synthesized from commercially available diamines identified 143 hits with significant activity against Mycobacterium tuberculosis in vitro.[28] Further investigation revealed novel scaffolds derived from homopiperazine and benzylpiperazine with potent antimicrobial activity in animal models.[28] This highlights the utility of diamine-based combinatorial libraries in identifying new leads for challenging diseases.

Part 5: Future Directions and Outlook

The field of novel diamine scaffolds for drug discovery is poised for continued growth. Advances in synthetic methodology, particularly in the area of asymmetric catalysis, will enable the construction of ever more complex and diverse scaffolds. The integration of artificial intelligence and machine learning into the design process will accelerate the identification of scaffolds with optimal properties. As our understanding of disease biology deepens, we can expect to see the application of novel diamine scaffolds in an expanding range of therapeutic areas, further solidifying their status as a truly privileged class of structures in medicinal chemistry.

References

- The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis. (n.d.). BenchChem.

- Lukin, O. (2021, August 26). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. Life Chemicals.

- Chiral Vicinal Diamines for Asymmetric Synthesis. (n.d.). Sigma-Aldrich.

-

Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry. (2006). Chemical Biology & Drug Design, 67(2), 101-114. [Link]

- Chiral diamines in asymmetric synthesis. (n.d.). UCL Discovery.

- Application of Bioisosteres in Drug Design. (2012, May 7). SlideShare.

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

-

Carrel, A., Flores, A., Darsaraee, M., & Reymond, J. L. (2026). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 109(1). [Link]

- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025, December 8). Reymond Research Group.

- Conformationally restricted monoprotected diamines as scaffolds for design of biologically active compounds and peptidomimetics. (2007, January). ResearchGate.

-

Meanwell, N. A. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 61(23), 10325-10363. [Link]

- Vicinal Diamino Functionalities as Privileged Structural Elements in Biologically Active Compounds and Exploitation of Their Synthetic Chemistry. (2006, February). ResearchGate.

-

Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. (2011). Organic Letters, 13(19), 5044-5047. [Link]

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). WuXi AppTec.

- Rippel, R., Ferreira, L. M., & Branco, P. S. (2026). Progress on the Synthesis and Applications of Aminals: Scaffolds for Molecular Diversity. Thieme E-Books & E-Journals.

- Conformationally restricted diamines and amino alcohols. (n.d.). Enamine.

- The Vicinal Diamine Motif: A Cornerstone in Modern Chemistry and Drug Discovery. (n.d.). BenchChem.

-

Holla, H., Labaied, M., Pham, N., Jenkins, I. D., Stuart, K., & Quinn, R. J. (2012). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 77(1), 379-386. [Link]

-

3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. (2021). Molecules, 26(22), 6755. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

- Method of synthesis of vicinal diamines. (1990). Google Patents.

- The Design and Application of Bioisosteres in Drug Design. (2019, April). ResearchGate.

-

Identification of new diamine scaffolds with activity against Mycobacterium tuberculosis. (2006). Journal of Medicinal Chemistry, 49(11), 3045-3048. [Link]

-

Tian, X., Duan, S., Ma, Y., Pan, A., Meng, Y., Deng, G., Zhang, H., & Yang, X. (2025). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic & Biomolecular Chemistry. [Link]

-

Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry, 13(1), 65-85. [Link]

- Synthetic methods for 1,3-diamines. (2019, January). ResearchGate.

-

Synthetic methods for 1,3-diamines. (2019). Organic & Biomolecular Chemistry, 17(20), 4967-4979. [Link]

- What is the structure-activity relationship SAR in drug design? (2025, May 21). Patsnap Synapse.

- Structure-activity relationship (SAR). (n.d.). GARDP Revive.

- Representative examples of 1,4-diamines containing pharmaceuticals, natural products and ligands. (n.d.). ResearchGate.

- Structure-Activity Relationships Overview. (n.d.). Scribd.

- Structure Activity Relationships. (2005, May). Drug Design Org.

- Chang, C. C., Chen, Y., Zhou, S., Mai, Y. W., & Li, Q. (2018). Computational design for scaffold tissue engineering. In Advanced computational materials and new manufacturing processes (pp. 161-181). World Scientific.

- Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593.

-

1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2023). The Journal of Organic Chemistry, 88(15), 10543-10551. [Link]

- Li, W. (2013, November 6). 1,2-Diamines: Synthesis and Utility. Macmillan Group Meeting.

-

On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. (2024). Molecules, 29(12), 2843. [Link]

Sources

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Conformationally restricted diamines and amino alcohols - Enamine [enamine.net]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drughunter.com [drughunter.com]

- 10. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US4933470A - Method of synthesis of vicinal diamines - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]

- 21. pubs.acs.org [pubs.acs.org]

- 22. research.polyu.edu.hk [research.polyu.edu.hk]

- 23. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]

- 24. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 25. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 26. researchgate.net [researchgate.net]

- 27. scribd.com [scribd.com]

- 28. Identification of new diamine scaffolds with activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-(Pyrrolidin-1-yl)azepane chemical properties"

An In-depth Technical Guide to the Chemical Properties and Synthetic Exploration of 4-(Pyrrolidin-1-yl)azepane

Abstract

This technical guide provides a comprehensive theoretical and predictive overview of the chemical properties, synthesis, and potential applications of this compound. In the absence of extensive published experimental data for this specific molecule, this document leverages a foundational analysis of its constituent chemical moieties—the pyrrolidine and azepane rings—along with data from structurally related analogues. We present predicted physicochemical properties, a plausible and detailed synthetic protocol based on established chemical transformations, and a predictive analysis of its spectroscopic signature. Furthermore, the potential biological and pharmacological relevance of this scaffold is discussed within the context of medicinal chemistry, providing a valuable resource for researchers in drug discovery and chemical synthesis exploring novel three-dimensional chemical space.

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical matter with three-dimensional complexity is paramount for identifying next-generation therapeutics. Saturated nitrogen heterocycles are cornerstone scaffolds in this endeavor, offering access to diverse spatial arrangements and serving as key pharmacophoric elements. The five-membered pyrrolidine ring is a widely utilized motif, valued for its stereochemical richness and its presence in numerous natural products and FDA-approved drugs.[1][2] Its conformational flexibility allows it to adapt to various biological targets.[1]

Concurrently, the seven-membered azepane ring has emerged as a significant, albeit under-explored, structural unit in medicinal chemistry.[3][4] Azepane-containing compounds often exhibit unique pharmacological profiles due to the ring's distinct conformational landscape compared to more common five- and six-membered rings.[3][5]

The molecule this compound represents a strategic fusion of these two privileged scaffolds. It combines the compact, basic pyrrolidine moiety with the larger, flexible azepane ring, creating a novel diamine structure with a defined stereocenter at the 4-position of the azepane ring. This guide aims to construct a robust chemical profile for this compound, providing a theoretical framework to guide its synthesis, characterization, and potential exploration as a novel building block in drug development.

Part 1: Predicted Molecular and Physicochemical Properties

While experimental data is not available in the public domain, a reliable profile of this compound can be predicted through computational analysis and comparison with its parent heterocycles.

| Property | Predicted Value / Description | Source / Rationale |

| IUPAC Name | This compound | Standard Nomenclature |

| Molecular Formula | C₁₀H₂₀N₂ | PubChem[6] |

| Molecular Weight | 168.28 g/mol | Calculated |

| Monoisotopic Mass | 168.1626 g/mol | PubChem[6] |

| CAS Number | 933733-50-7 | Sigma-Aldrich |

| Topological Polar Surface Area (TPSA) | 15.3 Ų | Estimated based on two tertiary amine groups. |

| XlogP3 | 1.2 | PubChem (Predicted)[6] |

| pKa₁ (Azepane N-H) | ~10.5 - 11.0 | Estimated based on azepane (pKa ~11). |

| pKa₂ (Pyrrolidine N) | ~11.0 - 11.3 | Estimated based on pyrrolidine (pKa ~11.27).[7] |

| Boiling Point | ~220-240 °C | Estimated based on molecular weight and hydrogen bonding capability. |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, Dichloromethane). Soluble in acidic aqueous solutions due to salt formation. Limited solubility in non-polar solvents. | Based on general properties of secondary/tertiary amines. |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. | Inferred from similar aliphatic amines.[8] |

Part 2: Proposed Synthesis and Purification

A robust and highly plausible method for the synthesis of this compound is the reductive amination of a commercially available azepane precursor with pyrrolidine. This approach is widely used for the formation of C-N bonds and is known for its efficiency and operational simplicity.

Logical Synthesis Workflow

The proposed pathway involves the reaction of N-Boc-azepan-4-one with pyrrolidine to form an intermediate enamine or iminium ion, which is then reduced in situ. A final deprotection step yields the target compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Disclaimer: This protocol is a theoretical proposition and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Objective: To synthesize this compound via a two-step reductive amination and deprotection sequence.

Materials:

-

tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one)

-

Pyrrolidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-azepan-4-one (1.0 eq) and anhydrous DCM.

-

Addition of Amine: Add pyrrolidine (1.1 eq) to the solution and stir at room temperature for 30 minutes. The formation of the intermediate iminium ion or enamine is established during this time.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the Boc-protecting group's carbonyl. Its use avoids over-reduction and simplifies the reaction workup compared to stronger hydrides.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification (Intermediate): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Deprotection to Yield this compound

-

Acidolysis: Dissolve the crude or purified Boc-protected intermediate from Step 1 in a minimal amount of DCM.

-

Addition of Acid: Add Trifluoroacetic acid (TFA, 10 eq) or 4M HCl in Dioxane (5 eq) and stir the solution at room temperature. Causality: Strong acid is required to cleave the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the azepane ring.

-

Monitoring: Stir for 2-4 hours, monitoring the deprotection by TLC.

-

Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Dissolve the residue in DCM and wash with 1M NaOH solution, followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude final product. Further purification can be achieved by distillation under vacuum or chromatography.

Part 3: Predicted Spectroscopic and Reactivity Analysis

Characterization of the final product would rely on standard spectroscopic methods. The following is a prediction of the key spectral features.

-

¹H NMR Spectroscopy:

-

Pyrrolidine Ring: Expect two multiplets, one around ~2.5-2.7 ppm corresponding to the four protons alpha to the nitrogen (N-CH₂), and another multiplet around ~1.7-1.9 ppm for the other four protons (CH₂-CH₂).

-

Azepane Ring: The spectrum will be complex due to the ring's flexibility and the stereocenter. Expect a series of broad multiplets between ~1.5 and ~3.0 ppm. The proton at C4 (CH-N) would likely appear as a multiplet around ~2.8-3.1 ppm. The N-H proton of the azepane would be a broad singlet, which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

A total of 10 distinct carbon signals are expected (assuming chirality makes all carbons unique).

-

Pyrrolidine Carbons: Signals for N-CH₂ carbons would appear around 50-55 ppm, and the other CH₂ carbons around 23-26 ppm.[9]

-

Azepane Carbons: The C4 carbon (CH-N) would be downfield, likely in the 60-65 ppm range. Other azepane carbons would appear in the 25-50 ppm range.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 168.

-

Fragmentation: Expect a prominent fragment from the alpha-cleavage of the pyrrolidine ring, leading to a stable iminium cation at m/z = 70. Another key fragmentation pathway would involve the loss of the pyrrolidinyl group.[10]

-

Chemical Reactivity Profile

The molecule possesses two basic and nucleophilic nitrogen centers. The secondary amine of the azepane ring is available for a wide range of functionalization reactions, including N-alkylation, N-acylation, and sulfonylation, allowing for the synthesis of a diverse library of derivatives. The tertiary amine of the pyrrolidine ring is less reactive but can be protonated or quaternized. The compound is expected to be stable under standard conditions but incompatible with strong oxidizing agents and strong acids.[11]

Part 4: Biological and Pharmacological Context

While no biological data exists for this compound itself, its structural components are featured in numerous bioactive compounds, suggesting a high potential for pharmacological activity.

Rationale for Pharmacological Interest

-

CNS-Active Scaffolds: Derivatives of both pyrrolidine and azepane are known to interact with targets in the central nervous system. For instance, certain pyrrolidine derivatives act as norepinephrine reuptake inhibitors, while azepane analogues have been investigated as muscarinic agents.[12][13] The combination could yield novel ligands for ion channels or G-protein coupled receptors.

-

Anti-Cancer Potential: Fused pyrrolo[1,2-a]azepine derivatives have demonstrated potent anticancer activity, suggesting that the azepane scaffold can be a valuable component in the design of antineoplastic agents.[14]

-

Anti-Inflammatory Activity: Pyrrolidine amide derivatives have been developed as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation, highlighting the potential of this scaffold in developing anti-inflammatory drugs.[15]

Hypothetical Target Interaction Model

The structure of this compound, with its two basic nitrogens and flexible 3D conformation, makes it an attractive scaffold for targeting receptors that possess both cationic and hydrophobic binding pockets, such as certain classes of GPCRs or transporters.

Caption: Hypothetical binding mode of the protonated ligand in a receptor site.

Part 5: Safety and Handling

As a novel chemical, this compound should be handled with care, assuming it may be toxic and corrosive. The following precautions are based on safety data for related cyclic amines like pyrrolidine and azepane.[11][16][17]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated chemical fume hood.[11][16]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames. Grounding of equipment may be necessary to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[16]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11]

Conclusion

This compound is a novel chemical entity with significant untapped potential. This guide has established a foundational, albeit theoretical, understanding of its chemical and physical properties. We have outlined a plausible, high-yield synthetic strategy via reductive amination, predicted its key spectroscopic features for future characterization, and contextualized its potential role in medicinal chemistry based on the known bioactivities of its constituent scaffolds. For researchers and drug development professionals, this compound represents an attractive and accessible building block for the exploration of new three-dimensional chemical space and the development of next-generation therapeutic agents.

References

- Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists.

- Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring.

- SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific.

- SAFETY D

- SAFETY DATA SHEET - 4-(Pyrrolidin-1-yl)pyridine. Sigma-Aldrich.

- SAFETY DATA SHEET - 1H-Azepine, hexahydro-1-(4-nitrophenyl)-. Fisher Scientific.

- This compound (C10H20N2). PubChemLite.

- Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide.

- Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Azepane. Wikipedia.

- An In-depth Technical Guide on the Physicochemical Properties of 4-(Azepan-2-ylmethyl)morpholine. Benchchem.

- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

- This compound. Sigma-Aldrich.

- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing.

- Pyrrolidine. Wikipedia.

- Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives.

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

- Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C10H20N2) [pubchemlite.lcsb.uni.lu]

- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cajmns.casjournal.org [cajmns.casjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. fishersci.com [fishersci.com]

- 17. Azepane - Wikipedia [en.wikipedia.org]

The Modern Compass for Saturated Heterocycles: An Explorer's Guide to Synthesis

Preamble: Beyond Flatland—The Imperative for sp³-Rich Scaffolds

In the landscape of medicinal chemistry and drug discovery, a significant paradigm shift is underway. For decades, the field has been dominated by aromatic, sp²-hybridized carbocyclic and heterocyclic systems, largely due to the robustness and predictability of synthetic methods like cross-coupling reactions. However, the limitations of this "flatland" are becoming increasingly apparent, with challenges in achieving novel intellectual property, favorable physicochemical properties (such as solubility), and metabolic stability. This has ignited a renaissance in the exploration of saturated, sp³-rich heterocyclic scaffolds. These three-dimensional structures offer access to a vast and underexplored chemical space, providing a structural framework more akin to natural products, which can lead to improved target engagement, selectivity, and overall clinical success.[1][2]

This guide is structured not as a rigid encyclopedia, but as a strategic manual for the modern researcher navigating the exciting and challenging terrain of saturated heterocycle synthesis. It eschews a simple recitation of reactions in favor of a logic-driven exploration of core synthetic philosophies, focusing on the causality behind experimental choices. We will delve into the foundational strategies that form the bedrock of the field, from elegant ring-closing maneuvers to the atom-economical brilliance of multicomponent reactions, and illuminate the cutting-edge tools, such as photoredox catalysis, that are redefining the boundaries of what is possible.

Chapter 1: Strategic Blueprint for Ring Construction

The exploratory synthesis of a saturated heterocycle is fundamentally a question of strategy. Before a single reagent is weighed, the chemist must decide on the most logical approach to construct the target ring system with the desired substitution and stereochemistry. The choice of strategy is governed by factors such as ring size, the nature of the heteroatom(s), desired substitution patterns, and the availability of starting materials.

The following diagram illustrates a high-level decision-making workflow for selecting a synthetic strategy.

Caption: A decision-making framework for selecting a primary synthetic strategy.

Chapter 2: The Power of Closure: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic molecules, particularly medium-to-large rings that were historically challenging to prepare.[3] The reaction utilizes well-defined transition metal catalysts, most notably those based on Ruthenium (e.g., Grubbs and Hoveyda-Grubbs catalysts), to form a new carbon-carbon double bond within a single molecule, closing it into a ring and extruding a small volatile olefin like ethylene.[3][4]

Expertise & Causality: The strategic power of RCM lies in its exceptional functional group tolerance and its predictability. Unlike many cyclization methods that are sensitive to steric hindrance or electronic effects at the reaction centers, RCM proceeds reliably with a vast array of substrates. The primary thermodynamic driving force is the entropically favorable release of ethylene gas, which effectively pulls the reaction equilibrium towards the cyclic product.[4] This makes it particularly powerful for constructing 5-, 6-, and 7-membered rings, as well as macrocycles.[3] The resulting unsaturated heterocycle can then be easily hydrogenated to yield the corresponding saturated target.

Mechanism Spotlight: The Grubbs Catalytic Cycle

The accepted mechanism, first proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the catalyst's metal-carbene bond and the alkene functionalities of the substrate.[3][5]

Caption: The catalytic cycle for RCM mediated by a Ruthenium catalyst.

Field-Proven Protocol: Synthesis of a 2,5-Dihydrofuran Derivative

This protocol provides a trusted method for the synthesis of a dihydrofuran, a precursor to saturated tetrahydrofurans, using a second-generation Grubbs catalyst.

Reaction: O-Allyl-cinnamyl alcohol → 2-Styryl-2,5-dihydrofuran

Materials:

-

O-Allyl-cinnamyl alcohol (1.0 eq)

-

Grubbs 2nd Generation Catalyst (RuPh(=CHPCy₃)₂(Imes)) (2.5 mol%)

-

Anhydrous Dichloromethane (DCM), degassed

-

Argon atmosphere

Procedure:

-

Setup: A flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with O-allyl-cinnamyl alcohol.

-

Dissolution: Anhydrous, degassed DCM is added to dissolve the substrate to a final concentration of 0.01 M. The solution is stirred under an argon atmosphere.

-

Catalyst Addition: The Grubbs 2nd Generation catalyst is added in one portion. The flask is immediately fitted with the condenser.

-

Reaction: The reaction mixture is heated to reflux (approx. 40 °C) and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, the reaction is cooled to room temperature. Ethyl vinyl ether (10 eq) is added, and the mixture is stirred for 30 minutes to quench the catalyst.

-

Workup: The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the 2-styryl-2,5-dihydrofuran product.

-

Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

(Optional) Hydrogenation: The resulting dihydrofuran can be dissolved in methanol or ethanol, a catalytic amount of Palladium on Carbon (10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until saturation is complete, yielding the corresponding tetrahydrofuran derivative.

Chapter 3: The Rise of Light: Photoredox Catalysis

One of the most transformative advances in modern organic synthesis is the harnessing of visible light to drive chemical reactions through photoredox catalysis.[6][7] This approach uses photosensitizers, typically Iridium or Ruthenium complexes, that absorb low-energy visible light to reach an excited state.[8][9] In this excited state, the catalyst can act as a potent single-electron transfer (SET) agent, generating highly reactive radical intermediates from stable precursors under exceptionally mild conditions.[7]

Expertise & Causality: The power of photoredox catalysis lies in its ability to generate radicals under neutral conditions at room temperature, avoiding the harsh reagents (e.g., stoichiometric tin hydrides) or high temperatures traditionally required.[9] This orthogonality to many traditional methods provides a unique synthetic toolbox. For saturated heterocycle synthesis, this strategy enables novel cyclization pathways, including radical-polar crossover reactions and remote C-H functionalizations, that are difficult or impossible to achieve otherwise.[8]

Mechanism Spotlight: Iridium-Catalyzed Reductive Radical Cyclization

A common application in heterocycle synthesis involves the reductive generation of a radical from an alkyl halide, followed by cyclization.

Caption: A simplified photoredox catalytic cycle for heterocycle synthesis.

Field-Proven Protocol: Synthesis of a Pyrrolidinone Derivative

This protocol outlines the synthesis of a substituted pyrrolidinone via an intramolecular radical cyclization using Rose Bengal, an organic dye, as a metal-free photoredox catalyst.[10]

Reaction: N-Aryl-N-allyl-2-bromoacetamide → 1-Aryl-5-methylpyrrolidin-2-one

Materials:

-

N-Aryl-N-allyl-2-bromoacetamide substrate (1.0 eq)

-

Rose Bengal (2 mol%)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Blue LEDs

-

Argon atmosphere

Procedure:

-

Setup: To a screw-cap vial equipped with a magnetic stir bar, add the N-aryl-N-allyl-2-bromoacetamide substrate, Rose Bengal, and DIPEA.

-

Solvent & Degassing: Add anhydrous MeCN to achieve a substrate concentration of 0.1 M. Seal the vial and degas the solution by bubbling argon through it for 15 minutes.

-

Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. The reaction is typically run at room temperature.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS. Full conversion is often achieved within 12-24 hours.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the desired pyrrolidinone product.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Chapter 4: The Art of Complexity: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are a cornerstone of green and efficient chemistry, allowing for the construction of complex molecules from three or more simple starting materials in a single synthetic operation.[11][12][13] This approach offers remarkable bond-forming efficiency and atom economy, rapidly generating molecular diversity from readily available building blocks.[14] For saturated heterocycle synthesis, MCRs provide a powerful platform for creating highly substituted and functionally dense ring systems that would otherwise require lengthy, linear synthetic sequences.[11]

Expertise & Causality: The strategic advantage of an MCR is its convergent nature. Instead of building a molecule step-by-step, multiple fragments are assembled simultaneously, dramatically reducing synthesis time, solvent waste, and purification steps.[14] Reactions like the Hantzsch pyridine synthesis (which, after reduction, yields tetrahydropyridines) or the Ugi and Passerini reactions followed by intramolecular cyclization are classic examples that have been adapted for the synthesis of diverse saturated heterocyclic cores.[11] The choice of an MCR is particularly compelling when the target molecule possesses a substitution pattern that directly reflects the combination of simple, commercially available aldehydes, amines, ketones, and isocyanides.

Field-Proven Protocol: One-Pot Synthesis of a Highly Substituted Piperidine

This protocol describes a one-pot, four-component synthesis of a functionalized 4-piperidone, a direct precursor to substituted piperidines, exemplifying the MCR strategy.

Reaction: Aromatic Aldehyde + Aniline + β-Ketoester + Acetoacetate → Substituted Piperidine derivative

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde) (2.0 eq)

-

Aniline (1.0 eq)

-

β-Ketoester (e.g., Ethyl acetoacetate) (1.0 eq)

-

Ethanol (as solvent)

-

Catalyst (e.g., p-Toluenesulfonic acid, 10 mol%)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aromatic aldehyde, aniline, and ethyl acetoacetate in ethanol.

-

Catalyst Addition: Add the catalyst (p-TsOH) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction by TLC. The reaction is typically complete in 4-8 hours.

-

Workup: After cooling to room temperature, a solid product often precipitates. If so, collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Purification: If no precipitate forms, or if further purification is needed, remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from ethanol or purified by column chromatography to yield the pure piperidine derivative.

-

Characterization: Analyze the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Chapter 5: The Final Frontier: Catalytic Asymmetric Hydrogenation & C-H Functionalization

Achieving stereocontrol is a paramount challenge in saturated heterocycle synthesis. Furthermore, the ability to modify a complex, pre-formed heterocyclic core—a strategy known as late-stage functionalization—is highly desirable in drug discovery for rapid analogue synthesis.[15] Catalytic asymmetric hydrogenation and C-H functionalization are two powerful strategies that address these critical needs.

Catalytic Asymmetric Hydrogenation

The direct hydrogenation of heteroaromatic precursors (e.g., pyridines, quinolines, indoles) is one of the most atom-economical routes to saturated heterocycles. The development of chiral transition metal catalysts (based on Rhodium, Ruthenium, and Iridium) has enabled this transformation to be performed with exquisite enantioselectivity, directly setting stereocenters in the final product.[1][2][16]

Expertise & Causality: The success of an asymmetric hydrogenation depends critically on the pairing of the metal center with a chiral ligand (e.g., BINAP, P-Phos, TsDPEN).[1][2] The chiral ligand creates a well-defined, asymmetric coordination sphere around the metal. When the heteroaromatic substrate binds to this chiral environment, the delivery of hydrogen occurs preferentially to one face of the molecule, leading to the formation of one enantiomer in excess.[2]

Data Presentation: Comparison of Catalysts for Asymmetric Hydrogenation of Quinolines

| Catalyst System | Ligand Type | Substrate Example | H₂ Pressure (atm) | ee (%) | Reference |

| [Rh(COD)₂]BF₄ / L10 | Chiral Phosphine-Thiourea | 2-Methylquinoline | 50 | >99 | [1] |

| RuCl(p-cymene)[(R,R)-TsDPEN] | Diamine | 2-Phenylquinoline | 50 | 96 | [2] |

| [Ir(COD)Cl]₂ / (S)-P-Phos | Biaryl Phosphine | 1-Phenyl-3,4-dihydroisoquinoline | 20 | 97 | [17] |

| Ru(OAc)₂[(R)-BINAP] | Biaryl Phosphine | 2-Methylquinoxaline | 4 | 98 | [1] |

C-H Functionalization

Direct C-H functionalization (or activation) is a paradigm-shifting strategy that avoids the need for pre-installed functional groups (like halides or organometallics) for coupling reactions.[18][19] By using transition metal catalysts (e.g., Pd, Ru, Rh, Ir), a C-H bond on the saturated heterocycle can be selectively cleaved and replaced with a new C-C or C-heteroatom bond.[15][19] This is particularly powerful for late-stage functionalization, where a complex core structure can be diversified at a late step in the synthesis.[20]

Expertise & Causality: The primary challenge in C-H functionalization is selectivity—how to control which of the many C-H bonds in a molecule reacts. This is typically solved by using a directing group (DG), a functional group that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond (often ortho to the DG), facilitating selective activation.[19] For N-heterocycles, a common strategy is to use a removable directing group, such as a picolinamide or a pyrimidyl group, attached to the ring nitrogen.[19]

Conclusion and Future Outlook

The exploratory synthesis of saturated heterocycles has evolved from a field of classic, often lengthy named reactions into a dynamic discipline driven by strategic innovation. The modern synthetic chemist is equipped with a powerful and diverse toolkit, from the robust and predictable nature of Ring-Closing Metathesis to the elegant complexity-building power of Multicomponent Reactions. The advent of photoredox catalysis has opened doors to previously inaccessible radical pathways under remarkably mild conditions, while advances in asymmetric hydrogenation and C-H functionalization provide unprecedented control over stereochemistry and late-stage diversification.

The future of the field will likely be defined by the continued pursuit of efficiency, selectivity, and sustainability. We can anticipate the development of novel catalysts that operate under even milder conditions with lower loadings, the discovery of new MCRs that build even greater molecular complexity, and the expansion of C-H functionalization to even more remote and previously unreactive positions without the need for directing groups. As our ability to construct these vital three-dimensional scaffolds improves, so too will our capacity to develop the next generation of therapeutics, agrochemicals, and materials that will shape our world.

References

-

Title: Ring-closing metathesis Source: Wikipedia URL: [Link]

-

Title: Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism Source: SIGAA - UFPI URL: [Link]

-

Title: Late-Stage Saturation of Drug Molecules Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of Saturated Heterocycles via Multicomponent Reactions | Request PDF Source: ResearchGate URL: [Link]

-

Title: Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism and the influence of solvent | Request PDF Source: ResearchGate URL: [Link]

-

Title: Ring Closing Metathesis (RCM) Source: Organic Chemistry Portal URL: [Link]

-

Title: A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library of tetrahydrofuran-containing macrolides Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Ru‐Catalyzed C H Functionalization of Heterocycles | Request PDF Source: ResearchGate URL: [Link]

-

Title: Transition Metal-Catalyzed Directed C(sp3)–H Functionalization of Saturated Heterocycles Source: Synfacts; Georg Thieme Verlag KG URL: [Link]

-

Title: A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Late-stage C-H functionalization Source: Edgars Suna Group URL: [Link]

-

Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]

-

Title: Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles Source: Royal Society of Chemistry URL: [Link]

-

Title: Multi-Component Reactions in Heterocyclic Chemistry Source: Springer URL: [Link]

-

Title: Piperidine Synthesis Source: Defense Technical Information Center URL: [Link]

-

Title: Recent advances in the multicomponent synthesis of heterocycles using tetronic acid Source: Royal Society of Chemistry URL: [Link]

-

Title: Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals Source: Diva-portal.org URL: [Link]

-

Title: Piperidine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Asymmetric Aminocatalysis: a modern strategy for molecules, challenges and life Source: AMS Dottorato URL: [Link]

-

Title: Ring-closing metathesis toward the synthesis of 2,5-dihydrofuran and 2,5-dihydropyrrole skeletons from Baylis–Hillman adducts Source: ElectronicsAndBooks.com URL: [Link]

-

Title: Photoredox route to medically-important heterocycles Source: Chemistry World URL: [Link]

-

Title: Stereoselective synthesis of piperidines Source: Semantic Scholar URL: [Link]

-

Title: ChemInform Abstract: A Straightforward Synthesis of 2,3,4,5-Tetrasubstituted Tetrahydrofuran Derivatives. | Request PDF Source: ResearchGate URL: [Link]

-